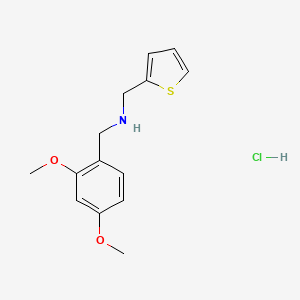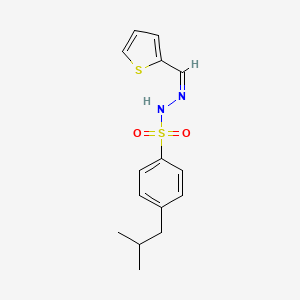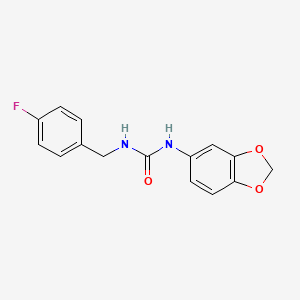
N-methyl-N-(2-methylbenzyl)-5-(morpholin-4-ylmethyl)isoxazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-N-(2-methylbenzyl)-5-(morpholin-4-ylmethyl)isoxazole-3-carboxamide, also known as MMBC, is a synthetic cannabinoid that has gained attention in recent years due to its potential applications in scientific research. MMBC is a highly potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system in the human body.
Wirkmechanismus
N-methyl-N-(2-methylbenzyl)-5-(morpholin-4-ylmethyl)isoxazole-3-carboxamide acts as a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system in the human body. CB1 receptors are primarily found in the central nervous system and are involved in the regulation of pain, appetite, and mood. CB2 receptors are primarily found in the immune system and are involved in the regulation of inflammation and immune response. This compound binds to these receptors and activates them, leading to a variety of physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including analgesic, anti-inflammatory, and immunomodulatory effects. This compound has also been shown to have antitumor effects in various cancer cell lines. Additionally, this compound has been shown to have effects on glucose metabolism and insulin sensitivity, suggesting potential applications in the treatment of metabolic disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-methyl-N-(2-methylbenzyl)-5-(morpholin-4-ylmethyl)isoxazole-3-carboxamide in lab experiments is its high potency and selectivity for the CB1 and CB2 receptors, which allows for precise targeting of these receptors. Additionally, this compound is a synthetic compound, which allows for greater control over its purity and concentration. However, one limitation of using this compound in lab experiments is its potential for toxicity, as high doses of this compound have been shown to cause adverse effects in animal studies.
Zukünftige Richtungen
There are several future directions for research on N-methyl-N-(2-methylbenzyl)-5-(morpholin-4-ylmethyl)isoxazole-3-carboxamide, including further studies on its potential applications in the treatment of various diseases, such as cancer and metabolic disorders. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for therapeutic purposes. Finally, studies on the potential toxicity of this compound and its long-term effects on human health are needed to ensure its safety for use in scientific research.
Synthesemethoden
N-methyl-N-(2-methylbenzyl)-5-(morpholin-4-ylmethyl)isoxazole-3-carboxamide is synthesized through a multistep process that involves the reaction of 2-methylbenzyl chloride with N-methylmorpholine to form N-methyl-N-(2-methylbenzyl)morpholine. This intermediate is then reacted with isoxazole-3-carboxylic acid to produce this compound. The final product is purified using chromatography techniques to remove impurities and obtain a high purity this compound.
Wissenschaftliche Forschungsanwendungen
N-methyl-N-(2-methylbenzyl)-5-(morpholin-4-ylmethyl)isoxazole-3-carboxamide has been studied for its potential applications in scientific research, particularly in the field of cannabinoid pharmacology. This compound has been shown to have high affinity and selectivity for the CB1 and CB2 receptors, which are involved in a variety of physiological processes, including pain, inflammation, and immune response. This compound has also been studied for its potential use in the treatment of various diseases, including cancer, neurodegenerative disorders, and metabolic disorders.
Eigenschaften
IUPAC Name |
N-methyl-N-[(2-methylphenyl)methyl]-5-(morpholin-4-ylmethyl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-14-5-3-4-6-15(14)12-20(2)18(22)17-11-16(24-19-17)13-21-7-9-23-10-8-21/h3-6,11H,7-10,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKYSLZPLJAYTSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN(C)C(=O)C2=NOC(=C2)CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-{3-[(2-fluorobenzyl)thio]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl}phenoxy)acetic acid](/img/structure/B5413698.png)
![3-methyl-8-(3-thienylmethyl)-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5413699.png)
![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N'-phenylurea](/img/structure/B5413702.png)
![{3-ethyl-1-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]piperidin-3-yl}methanol](/img/structure/B5413714.png)
![1-isobutyryl-3-({2-[5-(1H-pyrazol-3-yl)-2-furyl]-1H-imidazol-1-yl}methyl)piperidine](/img/structure/B5413717.png)
![1-{3-fluoro-4-[4-(3-fluorobenzoyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5413729.png)

![1-[(dimethylamino)sulfonyl]-N-[1-(2-methylphenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5413752.png)
![N-[5-(sec-butylthio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5413755.png)
![2-methyl-N-[1-(4-methylbenzyl)cyclopropyl]-3-furamide](/img/structure/B5413758.png)

![3-ethyl-5-[(1-ethyl-1H-pyrazol-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5413774.png)

![2-{4-[(3-methylphenyl)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B5413794.png)